4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid
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Overview
Description
4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a pyrimidine ring, and a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-({2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}methyl)benzoic acid
- 2,4-dichlorophenol
- 2-bromo-4-methylbenzoic acid
Uniqueness
4-({2-[(E)-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}methyl)benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N4O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-[[2-[(E)-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C23H22N4O4S/c1-15-11-16(2)26-23(25-15)32-14-21(28)27-24-12-19-5-3-4-6-20(19)31-13-17-7-9-18(10-8-17)22(29)30/h3-12H,13-14H2,1-2H3,(H,27,28)(H,29,30)/b24-12+ |
InChI Key |
GLVBARXBEDFALK-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
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